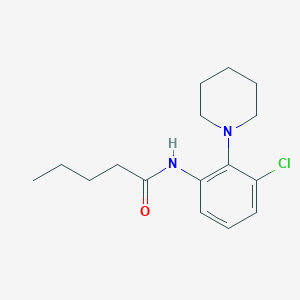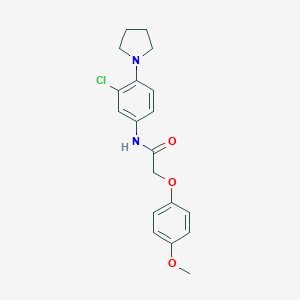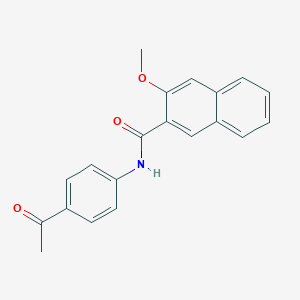
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of amorphous calcium phosphate, and it has been shown to have unique properties that make it useful in a wide range of applications. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is not fully understood, but it is thought to involve the binding of the compound to tooth enamel and bone tissue. N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide may also act as a nucleation site for the formation of calcium phosphate crystals, which can help to promote remineralization and bone growth.
Biochemical and Physiological Effects
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been shown to have a range of biochemical and physiological effects. In dental applications, the compound can help to prevent the demineralization of tooth enamel and promote remineralization. N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has also been shown to have antibacterial properties, which can help to reduce the risk of dental caries and other oral infections. In bone tissue, N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been shown to increase bone mineral density and improve bone strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is its versatility, as it can be used in a wide range of applications. The compound is also relatively stable and can be stored at room temperature for extended periods without significant degradation. However, one limitation of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is that it can be challenging to synthesize, and the yield of the compound can vary depending on the reaction conditions. Additionally, the mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is not fully understood, which can make it challenging to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide and its potential applications in various fields. Finally, there is a need for more studies to evaluate the long-term safety and efficacy of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide in humans.
Conclusion
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide, or N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized by reacting 3-chloro-2-piperidin-1-ylphenylpentanoyl chloride with amorphous calcium phosphate, and it has been shown to have unique properties that make it useful in a wide range of applications. N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been investigated for its potential use in dentistry, osteoporosis, and other fields, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is synthesized by reacting 3-chloro-2-piperidin-1-ylphenylpentanoyl chloride with amorphous calcium phosphate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is typically around 60-70%, and the compound can be stored at room temperature for several months without significant degradation.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been extensively studied for its potential applications in various fields. In dentistry, N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been shown to have significant benefits in the prevention and treatment of dental caries. The compound can bind to tooth enamel and promote remineralization, which helps to strengthen the tooth and prevent decay. N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to increase bone mineral density and improve bone strength.
Propiedades
Fórmula molecular |
C16H23ClN2O |
|---|---|
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-10-15(20)18-14-9-7-8-13(17)16(14)19-11-5-4-6-12-19/h7-9H,2-6,10-12H2,1H3,(H,18,20) |
Clave InChI |
MAFGJZBRJKRKJK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
SMILES canónico |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244333.png)
